![molecular formula C20H17F2N5O4S B14122092 N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14122092.png)
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a difluorobenzamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the condensation of 4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine with 3,4-difluorobenzoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. These interactions can disrupt cellular processes and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide: Unique due to its specific functional groups and structural configuration.
2-Amino-4-methoxyphenol: Similar in having an amino and methoxy group but lacks the pyrimidine and difluorobenzamide moieties.
(4-Amino-2-methoxyphenyl)methanol: Shares the amino and methoxy groups but differs in the overall structure and functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
N-(4-amino-2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a pyrimidine ring, methoxyphenyl group, and difluorobenzamide moiety. This article explores its biological activity based on diverse studies, highlighting its interactions with biological targets and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C20H17F2N5O4S |
Molecular Weight | 461.4 g/mol |
CAS Number | 888426-32-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exert therapeutic effects by modulating enzyme activity or receptor function, potentially leading to applications in treating various diseases.
Antibacterial and Antitubercular Activities
Research has demonstrated that this compound exhibits antibacterial properties. In vitro studies have shown that it possesses moderate to strong activity against several bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is likely due to the presence of the methoxy group, which may enhance interaction with bacterial targets .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Using methods such as the DPPH radical scavenging assay, it was found to exhibit significant antioxidant activity, indicating its potential in preventing oxidative stress-related damage in cells .
Anticancer Activity
In studies assessing anticancer properties, this compound showed cytotoxic effects against various cancer cell lines. The MTT assay results indicated that the compound was more cytotoxic against glioblastoma cells compared to triple-negative breast cancer cells .
Case Studies
- Inhibition of Enzyme Activity : A study focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The results indicated significant inhibition potential, suggesting applications in neurodegenerative diseases like Alzheimer's .
- Binding Affinity Studies : Docking studies have elucidated the binding interactions of this compound with bovine serum albumin (BSA), indicating its pharmacological effectiveness and potential for drug formulation .
Properties
Molecular Formula |
C20H17F2N5O4S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-12-4-2-3-11(8-12)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-5-6-13(21)14(22)7-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
WPQFZRPFDDDSBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
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